4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid
CAS No.: 1155137-33-9
Cat. No.: VC3349657
Molecular Formula: C13H16ClNO5
Molecular Weight: 301.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1155137-33-9 |
|---|---|
| Molecular Formula | C13H16ClNO5 |
| Molecular Weight | 301.72 g/mol |
| IUPAC Name | 5-chloro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
| Standard InChI | InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)7(11(16)17)5-8(9)14/h5-6H,1-4H3,(H,15,18)(H,16,17) |
| Standard InChI Key | KSVAZTGIFFIBGH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Properties
4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid is identified in chemical databases with the PubChem CID 43614425. It possesses a molecular formula of C13H16ClNO5 and a calculated molecular weight of 301.72 g/mol . The compound features a benzoic acid core structure with multiple functional group substitutions that define its chemical reactivity and physical properties.
Nomenclature and Identification
The compound is known by several names in the chemical literature, with 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid being the primary identifier. Alternative names include 5-chloro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, which follows slightly different naming conventions but refers to the same molecular structure . The compound has been assigned the CAS Registry Number 1155137-33-9, which serves as a unique identifier in chemical databases and literature .
Structural Features
The molecular structure of 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid contains several key functional groups:
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A benzoic acid core structure
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A methoxy group at the 2-position
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A tert-butoxycarbonylamino (Boc-amino) group at the 4-position
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A chloro substituent at the 5-position
These structural elements combine to create a molecule with specific chemical properties and potential synthetic utility. The presence of the Boc protecting group on the amino function is particularly significant, as it suggests the compound's potential role in peptide synthesis or other processes requiring temporary protection of amine functionalities .
Physical and Chemical Properties
The physical and chemical properties of 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid can be inferred from its structure and compared with related compounds for which more extensive data is available.
Physical Properties
While specific experimental data for the physical properties of 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid is limited in the available literature, some properties can be estimated based on its structural features and comparison with similar compounds:
The compound likely exhibits the typical solubility pattern of carboxylic acids, with limited water solubility but good solubility in polar organic solvents. The presence of the lipophilic tert-butyl group would enhance its solubility in non-polar organic solvents compared to simple benzoic acids.
Chemical Reactivity
The chemical reactivity of 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid is determined by its functional groups:
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The carboxylic acid group can participate in typical acid-base reactions, esterification, and amide formation
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The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine
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The chloro substituent provides a potential site for nucleophilic aromatic substitution or metal-catalyzed coupling reactions
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The methoxy group contributes to the electronic properties of the aromatic ring
The combination of these functional groups makes the compound versatile for various chemical transformations, particularly in the context of synthetic organic chemistry and medicinal chemistry applications.
Analytical Characterization
The analytical characterization of 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid would typically involve various spectroscopic and spectrometric techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for:
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Aromatic protons with specific splitting patterns
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Methoxy protons as a singlet
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tert-Butyl protons as a singlet
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Carboxylic acid proton (typically broad)
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NH proton of the carbamate
Infrared (IR) spectroscopy would show characteristic absorption bands for:
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Carboxylic acid C=O stretch
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Carbamate C=O stretch
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N-H stretch
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C-O stretches of the methoxy and tert-butoxy groups
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Aromatic C=C stretches
Mass Spectrometry
Mass spectrometry analysis would likely show a molecular ion peak at m/z 301.72, corresponding to the compound's molecular weight, along with characteristic fragmentation patterns that might include loss of the tert-butyl group (M-57) and other typical fragmentations .
Comparison with Related Compounds
Several structurally related compounds appear in the search results, allowing for useful comparisons.
Relationship to 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid
4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (PubChem CID 22914711) differs from the target compound only by the absence of the chloro substituent at the 5-position . This related compound has a molecular weight of 267.28 g/mol, compared to 301.72 g/mol for the chloro-substituted variant .
The presence of the chloro group in 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid would likely:
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Increase its lipophilicity
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Affect its electronic properties through the electron-withdrawing effect of the chlorine
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Provide additional synthetic versatility through potential substitution or coupling reactions at the chloro position
Relationship to 5-Chloro-2-methoxybenzoic acid
5-Chloro-2-methoxybenzoic acid (CAS 3438-16-2) shares the chloro and methoxy substitution pattern with the target compound but lacks the Boc-amino group at the 4-position . This compound has been characterized with properties such as:
| Property | Value |
|---|---|
| Melting Point | 98-100 °C |
| Boiling Point | 150-152 °C |
| Density | 1.259 g/cm³ |
| Refractive Index | 1.544-1.546 |
| pKa | 3.72±0.10 (Predicted) |
| LogP | 2.368 (est) |
These properties provide useful reference points for estimating the characteristics of 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid, although the additional Boc-amino group would significantly alter some physical properties .
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